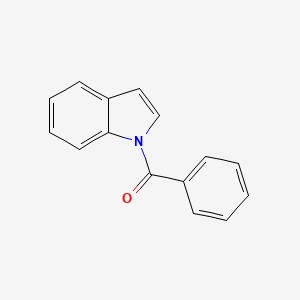![molecular formula C15H18BrN3O3S2 B3032425 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide CAS No. 1714146-64-1](/img/structure/B3032425.png)
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Overview
Description
The compound "7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves the use of α-bromoketones and 2-aminopyridines. For example, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines is achieved through reactions promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene or ethyl acetate under metal-free conditions . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied, with modifications to accommodate the unique structural features of the target molecule.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups and heterocyclic rings, such as the thieno[3,2-c]pyridine core, which is a common feature in molecules with biological activity. For instance, the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides are a class of compounds with potent inhibitory activity against herpesvirus DNA polymerases . The presence of the tetrahydro-2H-thiopyran dioxido group in the compound of interest suggests potential for conformational restriction and possibly an impact on biological activity.
Chemical Reactions Analysis
The compound's bromo and carboximidamide groups suggest it could participate in further chemical transformations. Brominated compounds, such as the ones synthesized in the papers provided, are often used as intermediates for further reactions, including coupling reactions or as electrophiles in nucleophilic substitution reactions . The carboximidamide group could be involved in hydrogen bonding, which is important for biological interactions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the specific compound, they do provide information on similar structures. For example, the antioxidant and anticholinergic activities of bromophenol derivatives are reported, indicating that brominated compounds can exhibit significant biological activities . The physical properties such as solubility, melting point, and stability of the compound would likely be influenced by its functional groups and overall molecular architecture.
Scientific Research Applications
Synthesis of Novel Compounds
A study by Bakhite, Al‐Sehemi, and Yamada (2005) discusses the preparation of various pyridothienopyrimidines and related compounds, which might include structures similar to 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide. These compounds have potential applications in developing new pharmaceuticals and materials with unique properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Heterocyclic Systems
Ahmed (2003) explores the synthesis of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related thiazolo derivatives. These compounds are crucial for constructing complex heterocyclic systems, which are essential in medicinal chemistry for drug design and development (Ahmed, 2003).
Antimicrobial Activity
Gad-Elkareem, Abdel-fattah, and Elneairy (2011) have synthesized various thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives. Some of these compounds show promising antimicrobial activities, which could be relevant for the compound (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antioxidant and Antitumor Activities
The study by Abu‐Hashem, Youssef, and Hussein (2011) focuses on the synthesis of thiazolopyrimidines and their derivatives, demonstrating significant antioxidant and antitumor activities. This suggests potential research applications of 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide in similar fields (Abu‐Hashem, Youssef, & Hussein, 2011).
Cytotoxicity Against Leukemia Cells
Al-Trawneh et al. (2021) synthesized thieno[2,3-b]pyridine derivatives and evaluated their cytotoxicity against sensitive and multidrug-resistant leukemia cells. The results indicate that certain derivatives exhibit growth inhibitory activity, which could be relevant for research involving 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide (Al-Trawneh et al., 2021).
properties
IUPAC Name |
7-bromo-N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S2/c1-2-19-8-11(16)13-10(15(19)20)7-12(23-13)14(17)18-9-3-5-24(21,22)6-4-9/h7-9H,2-6H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMPQGOIUURDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105136 | |
| Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide | |
CAS RN |
1714146-64-1 | |
| Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1714146-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B3032342.png)
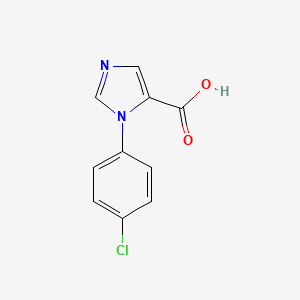
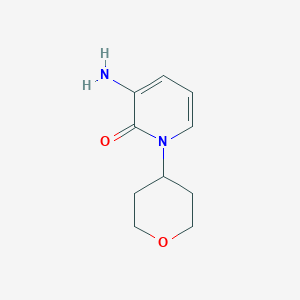
![6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B3032345.png)
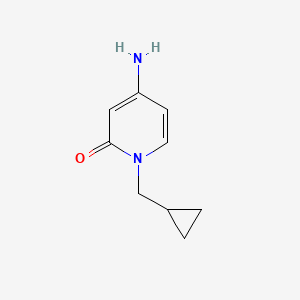
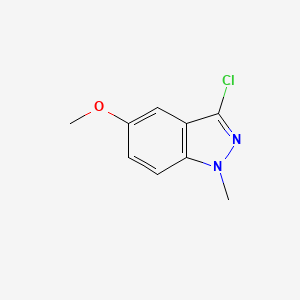
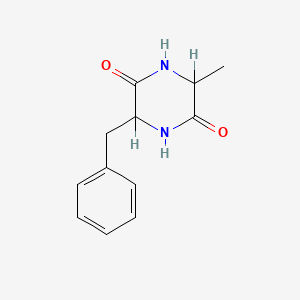
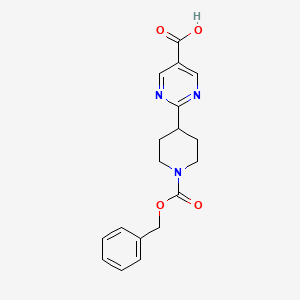
![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)
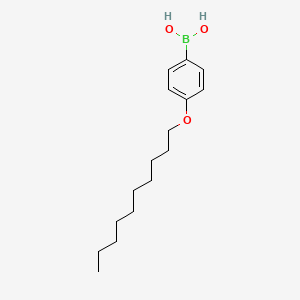
![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)

